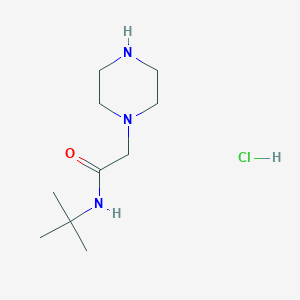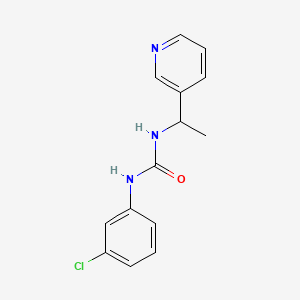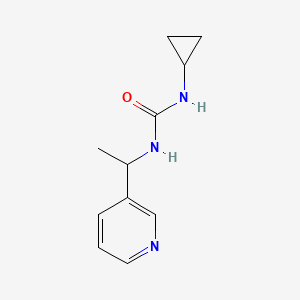
4-cyclopentyl-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-N-phenylpiperazine-1-carboxamide, commonly known as CPP, is a synthetic compound that belongs to the piperazine family. CPP is a potent and selective agonist of the serotonin receptor subtype 1A (5-HT1A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
CPP acts as a selective agonist of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor, which is a subtype of the serotonin receptor. The activation of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor is known to produce anxiolytic, antidepressant, and antipsychotic effects. CPP has been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the compound has a short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPP, including:
1. Investigating its potential use in drug abuse treatment and pain management.
2. Exploring its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
3. Developing more potent and selective analogs of CPP for use in research and potential therapeutic applications.
4. Investigating the role of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor in the pathophysiology of various disorders and the potential for targeting this receptor in the development of new treatments.
Métodos De Síntesis
CPP can be synthesized through various methods, including the reaction of cyclopentylamine with 1-phenylpiperazine-2,3-dione, or the reaction of N-phenylpiperazine-1-carboxamide with cyclopentyl isocyanate. The synthesis of CPP requires specialized equipment and expertise, and the compound is not commercially available.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been investigated for its potential use in drug abuse treatment and pain management.
Propiedades
IUPAC Name |
4-cyclopentyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKWGSNRBQAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)




![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)